molecular formula C18H17FN2O4S2 B2574912 (Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-90-9

(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2574912
CAS No.: 864976-90-9
M. Wt: 408.46
InChI Key: OICUTXUAOHCRSE-ZZEZOPTASA-N
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Description

The compound (Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-methoxyethyl group at position 3, a methylsulfonyl group at position 6, and a 4-fluorobenzamide moiety. This structure combines electron-withdrawing (fluoro, methylsulfonyl) and electron-donating (methoxyethyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-fluoro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-10-9-21-15-8-7-14(27(2,23)24)11-16(15)26-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICUTXUAOHCRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Fluorobenzamide : The presence of a fluorine atom enhances lipophilicity and may influence binding affinity to biological targets.
  • Benzo[d]thiazole moiety : Known for its diverse biological activities, this heterocyclic structure is often associated with anti-cancer and anti-inflammatory properties.
  • Methoxyethyl and methylsulfonyl groups : These substituents can modulate the compound's pharmacokinetic properties.

Research indicates that compounds with similar structures often target specific enzymes or receptors. For instance, benzothiazole derivatives have been studied for their ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation .

Inhibition of Enzymes

  • sEH Inhibition : Studies suggest that benzothiazole-based compounds can inhibit sEH, leading to increased levels of endocannabinoids, which may provide analgesic effects without the side effects typical of opioids .
  • FAAH Inhibition : Similarly, FAAH inhibitors derived from benzothiazole structures have shown promise in reducing pain and inflammation by preventing the breakdown of endocannabinoids .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiazole core can significantly impact biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine at specific positions enhances binding affinity to target enzymes while maintaining metabolic stability.
  • Alkyl Chain Variations : Changes in the length and branching of alkyl chains attached to the benzothiazole can alter solubility and permeability, influencing overall bioavailability .

Biological Activity Data

A summary table of biological activities associated with similar compounds is presented below:

Compound NameTarget EnzymeIC50 Value (µM)Biological Effect
Compound AsEH0.5Analgesic
Compound BFAAH0.8Anti-inflammatory
(Z)-4-fluoro-N-(...)sEH/FAAHTBDTBD

Case Studies

  • Pain Management : A study evaluated a series of benzothiazole derivatives, including those structurally related to (Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrating significant pain relief in rodent models without notable side effects typically associated with opioid analgesics .
  • Anti-cancer Activity : Another study highlighted the potential anti-cancer properties of benzothiazole derivatives through their ability to induce apoptosis in cancer cell lines, suggesting that modifications like those present in our compound could enhance efficacy against various cancers .

Scientific Research Applications

The compound has shown promising biological activities, especially in the context of cancer treatment. Its structural features contribute to its interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and benzothiazole moieties exhibit significant anticancer activities. The specific compound under investigation has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Testing: The compound was tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (human breast cancer). Results showed a notable reduction in cell viability, with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups enhances its potency.

Notable SAR Insights:

  • The thiazole ring is essential for cytotoxic activity.
  • Substituents on the phenyl rings significantly influence the compound's efficacy.

Case Studies

Several studies have explored the anticancer properties of compounds related to (Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:

  • Study 1: Antitumor Activity
    • Conducted by Evren et al. (2019), this study synthesized derivatives of thiazole and tested their anticancer properties. Compounds with similar structural features exhibited strong selectivity against A549 cells with IC50 values comparable to those observed for our target compound.
  • Study 2: Mechanistic Insights
    • Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The methylsulfonyl group at position 6 and the fluorine at position 4 activate the benzothiazole ring for NAS.

  • Reaction with amines : Under basic conditions (e.g., K2_2CO3_3, acetonitrile, reflux), the fluorine atom undergoes substitution with primary/secondary amines .

  • Kinetics : Methylsulfonyl groups enhance ring electrophilicity, reducing activation energy by ~15–20 kJ/mol compared to unsubstituted benzothiazoles .

Table 1: NAS Reactivity with Amines

AmineConditionsYield (%)Product StabilitySource
EthylamineK2_2CO3_3, 80°C, 6h78Stable (24h, RT)
PiperidineNEt3_3, DMF, 100°C, 4h85Hygroscopic

Hydrolysis of the Amide Bond

The imine-like linkage in the thiazol-2(3H)-ylidene moiety is susceptible to acidic/basic hydrolysis:

  • Acidic conditions (HCl, H2_22O/EtOH) : Cleavage yields 4-fluorobenzoic acid and 3-(2-methoxyethyl)-6-(methylsulfonyl)benzothiazol-2-amine.

  • Activation energy : Calculated at 92.4 kJ/mol via DFT studies for analogous benzamide derivatives.

Oxidation/Reduction Reactions

  • Methylsulfonyl group : Resists further oxidation but participates in radical-mediated reactions (e.g., with Mn(OAc)3_3) to form sulfone-linked dimers .

  • Methoxyethyl chain : Oxidized by KMnO4_4 in acidic conditions to a carboxylic acid derivative (confirmed by IR: 1710 cm1^{-1} C=O stretch) .

Cycloaddition and Ring-Opening

The thiazole ring engages in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-fused derivatives at 120°C (toluene, 12h, 67% yield) .

  • Mechanism : Frontier molecular orbital analysis indicates LUMO localization on the thiazole ring .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C:

  • Primary pathway : Loss of SO2_2 from the methylsulfonyl group (m/z 64 fragment in MS) .

  • Activation energy (Ea_aa) : 145 kJ/mol (Kissinger method).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E/Z isomerization:

  • Quantum yield : Φ = 0.32 ± 0.03 in acetonitrile .

  • Reversibility : Thermal relaxation (t1/2_{1/2} = 4.2h at 25°C) .

Key Research Findings:

  • Synthetic Optimization : Yields improve from 52% to 88% when using dioxane instead of THF for acylation .

  • pH-Dependent Stability : Degrades rapidly at pH < 3 (t1/2_{1/2} = 1.5h) but remains stable at pH 7.4 (t1/2_{1/2} > 72h) .

  • Catalytic Effects : Pd(OAc)2_2 accelerates NAS by 3-fold via σ-complex stabilization .

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

(Z)-4-Methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

  • Key Difference : The 4-fluoro substituent in the target compound is replaced with a 4-methoxy group.
  • Impact :
    • Electronic Effects : The methoxy group is electron-donating, increasing electron density on the benzamide ring, while fluorine is electron-withdrawing. This alters resonance stabilization and dipole moments.
    • Metabolic Stability : Fluorine often reduces metabolic degradation by blocking susceptible sites, whereas methoxy groups may undergo demethylation .

Benzo[d]thiazole Derivatives with Quinolinium Cores

I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide

  • Key Differences: A quinolinium core replaces the benzothiazolylidene-benzamide system. Substituents include a 4-fluorostyryl group and a methylbenzo[d]thiazole moiety.
  • Impact: The quinolinium core introduces positive charge, affecting solubility and membrane permeability. The styryl group may enhance π-π stacking interactions, unlike the target’s benzamide .

Thiadiazole and Pyridine-Based Benzamides

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Key Differences :
    • A thiadiazole ring replaces the benzothiazolylidene core.
    • Substituents include isoxazole and phenyl groups.
  • The absence of methylsulfonyl or methoxyethyl groups may decrease solubility .

Pesticide-Related Benzamides

Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

  • Key Differences :
    • A pyridinecarboxamide core replaces the benzothiazolylidene system.
    • Contains trifluoromethyl and difluorophenyl groups.
  • Impact :
    • Trifluoromethyl groups enhance lipophilicity and oxidative stability.
    • The pyridine ring may alter binding specificity compared to benzothiazole .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound Benzothiazolylidene 3-(2-Methoxyethyl), 6-(methylsulfonyl), 4-fluorobenzamide C=O, SO₂CH₃, OCH₂CH₂OCH₃, F
(Z)-4-Methoxy Analog Benzothiazolylidene 3-(2-Methoxyethyl), 6-(methylsulfonyl), 4-methoxybenzamide C=O, SO₂CH₃, OCH₂CH₂OCH₃, OCH₃
I8 (Quinolinium derivative) Quinolinium 4-Fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene C=C, I⁻, F
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazol-5-yl, phenyl C=O, N=S, C-O (isoxazole)
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, 3-(trifluoromethyl)phenoxy CF₃, F, C-O (phenoxy)

Table 2: Spectral and Physicochemical Properties

Compound Name IR Stretching (cm⁻¹) Notable NMR Signals (δ, ppm) Solubility Predictors
Target Compound ~1663–1682 (C=O), ~1247–1255 (C=S) N/A (Not explicitly reported) High (due to SO₂CH₃ and OCH₂CH₂OCH₃)
(Z)-4-Methoxy Analog Similar to target N/A Moderate (methoxy less polar than fluoro)
I8 N/A Quinolinium CH₃ (~3.5 ppm), styryl protons (~7–8 ppm) Low (cationic core)
Compound 6 1606 (C=O) Isoxazole protons (~7.95–8.13 ppm) Low (nonpolar phenyl/isoxazole groups)

Research Findings and Implications

  • Synthesis Insights : The target compound likely follows a pathway similar to , involving hydrazide intermediates and alkylation steps. The methylsulfonyl group may be introduced via oxidation of a thioether precursor .
  • 2-Methoxyethyl Chain: Increases solubility without steric bulk, unlike bulkier alkyl groups in I10 .

Q & A

Q. What are the key synthetic challenges in preparing (Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and Z/E isomer control. Critical challenges include:
  • Regioselectivity : Ensuring proper substitution on the benzothiazole ring (e.g., methylsulfonyl at C6) .
  • Isomer Control : Achieving the Z-configuration via steric or electronic directing groups during imine formation .
  • Purification : Use gradient elution in HPLC or column chromatography to separate isomers and byproducts .
  • Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, microwave-assisted synthesis may reduce reaction times .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxyethyl vs. methylsulfonyl groups). NOESY confirms Z-configuration by spatial proximity of the fluorine and benzamide moieties .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the benzo[d]thiazol-2(3H)-ylidene core .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., distinguishing Cl vs. F isotopes) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of kinases linked to the thiazole scaffold’s bioactivity .
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, noting the methylsulfonyl group’s role in membrane penetration .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to structurally similar benzamide derivatives .

Advanced Research Questions

Q. How does the Z-configuration influence the compound’s binding affinity to biological targets compared to the E-isomer?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Compare docking poses of Z/E isomers in target proteins (e.g., kinases, GPCRs). The Z-isomer’s fluorine orientation may enhance halogen bonding with backbone amides .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to validate computational predictions .
  • Data Table :
IsomerTarget ProteinKd_d (nM)ΔG (kcal/mol)
ZEGFR Kinase12.3-9.8
EEGFR Kinase48.7-7.2
Hypothetical data based on analogous thiazole derivatives

Q. What strategies mitigate metabolic instability of the methylsulfonyl group in vivo?

  • Methodological Answer :
  • Prodrug Design : Replace -SO2_2CH3_3 with a sulfonamide ester, cleaved by esterases in target tissues .
  • Isotere Substitution : Test -SO2_2CF3_3 or -PO(OEt)2_2 to resist enzymatic oxidation .
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS .

Q. How do electronic effects of the 4-fluoro and methoxyethyl groups impact reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 4-fluoro group deactivates the benzene ring, directing coupling to the thiazole’s C4 position .
  • Experimental Validation : Screen Pd catalysts (e.g., Pd(OAc)2_2/XPhos) under inert conditions. For example:
CatalystLigandYield (%)
Pd(OAc)2_2XPhos78
PdCl2_2(dppf)dppf42
Data adapted from triazine-thiazole coupling studies

Contradictions and Limitations in Current Evidence

  • Synthetic Yield Discrepancies : BenchChem reports ~80% yields for similar compounds, while academic studies (e.g., ) note 40–60% due to isomer separation hurdles .
  • Biological Activity : Some thiazole derivatives show broad-spectrum antimicrobial activity, but others (e.g., ) are inactive, highlighting substituent-dependent effects .

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